

# An In-Depth Technical Guide to Methyl bromoacetate-2,2-d2

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Methyl bromoacetate-2,2-d2

CAS No.: 163886-16-6

Cat. No.: B068387

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This guide provides a comprehensive technical overview of **Methyl bromoacetate-2,2-d2** (CAS No. 163886-16-6), a valuable stable isotope-labeled compound. It is intended for researchers, scientists, and drug development professionals who utilize advanced chemical tools for mechanistic studies, quantitative analysis, and novel synthesis. We will delve into its fundamental properties, core applications, and detailed experimental protocols, moving beyond simple data recitation to explain the causal relationships that make this reagent a powerful asset in the modern laboratory.

## Introduction: The Significance of Deuterium Labeling

In the landscape of chemical and biomedical research, stable isotope labeling is a cornerstone technique for elucidating complex systems. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium ( $^2\text{H}$  or D), serve as indispensable probes.<sup>[1]</sup> Unlike radioactive isotopes, they are non-radioactive and chemically stable.<sup>[1]</sup> This substitution, while minimally affecting the molecule's chemical reactivity in many cases, imparts a distinct mass difference that is readily detectable by mass spectrometry (MS).<sup>[2]</sup>

The strategic placement of deuterium can:

- Create ideal internal standards for quantitative mass spectrometry, correcting for experimental variability.[1][2]
- Probe reaction mechanisms by studying the kinetic isotope effect (KIE).[3]
- Improve the metabolic profile of drug candidates by slowing metabolism at specific sites, potentially increasing half-life and oral bioavailability.[4][5]

**Methyl bromoacetate-2,2-d2** is a specialized reagent that leverages these principles. As a deuterated analogue of the versatile C<sub>2</sub> building block, methyl bromoacetate, it combines well-established alkylating reactivity with the analytical advantages of isotopic labeling.[6]

## Physicochemical Properties and Synthesis

The fundamental identity and characteristics of **Methyl bromoacetate-2,2-d2** are summarized below. These properties are nearly identical to the non-labeled parent compound, with the primary difference being the molecular weight.[7]

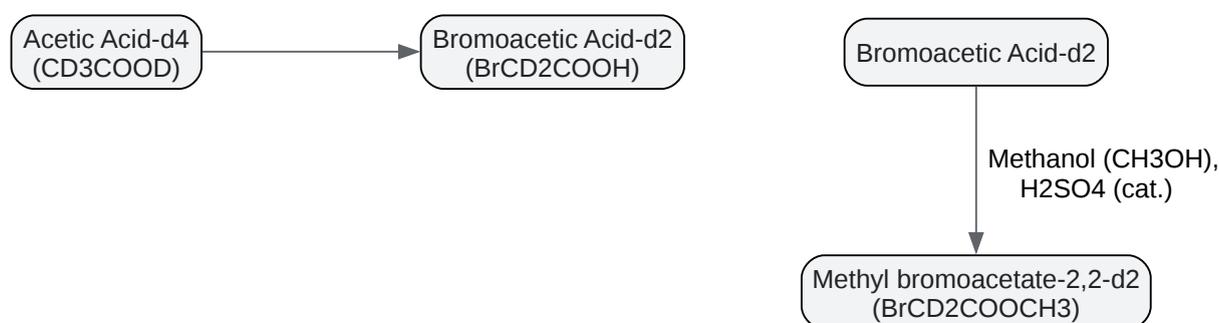
Table 1: Physicochemical Data for **Methyl bromoacetate-2,2-d2**

Property	Value	References
CAS Number	163886-16-6	[7][8][9]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> D <sub>2</sub> BrO <sub>2</sub>	[7][8]
Molecular Weight	154.99 g/mol	[7][8][9][10]
Isotopic Purity	Typically ≥98 atom % D	[10]
Appearance	Colorless to yellow liquid	[11]
Odor	Sharp, pungent	[6][11]
Boiling Point	~144-146 °C	[6][11]
Density	~1.62 g/mL at 25 °C	[6][11]
Primary Hazard	Toxic, corrosive, lachrymator	[6][11]

## Conceptual Synthetic Pathway

While specific proprietary synthesis methods may vary, a plausible and common laboratory approach for producing  $\alpha$ -deuterated esters involves a two-step process based on established organic chemistry principles.[6][12] The synthesis would begin with the  $\alpha$ -bromination of deuterated acetic acid, followed by a Fischer esterification.

A key precursor, bromoacetic- $d_2$  acid, can be synthesized via a Hell-Volhard-Zelinsky-type reaction on acetic acid- $d_3$ , followed by hydrolysis. The subsequent esterification with methanol, catalyzed by a strong acid, yields the final product.



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### *Conceptual synthesis of **Methyl bromoacetate-2,2-d2**.*

Causality of Synthesis: The Hell-Volhard-Zelinsky reaction is the method of choice for the  $\alpha$ -bromination of carboxylic acids.[6] The subsequent Fischer esterification is a robust and scalable method for converting carboxylic acids to methyl esters.[6] The isotopic purity of the final product is critically dependent on the isotopic enrichment of the starting deuterated acetic acid.

## Core Applications and Methodologies

The utility of **Methyl bromoacetate-2,2-d2** stems from its dual nature: it is both a potent alkylating agent and a stable isotope-labeled tracer.[1][6]

## Application 1: Internal Standard for Quantitative Mass Spectrometry

Expertise & Rationale: The gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) involves the use of a stable isotope-labeled internal standard (SIL-IS).<sup>[1][2]</sup> A SIL-IS is the ideal reference compound because it has nearly identical chemical and physical properties to the analyte of interest (the "light" version).<sup>[1]</sup> It co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression/enhancement in the MS source.<sup>[13][14]</sup> By adding a known amount of **Methyl bromoacetate-2,2-d2** to a sample, one can accurately quantify its non-deuterated counterpart, methyl bromoacetate, or any derivative thereof, by comparing their respective signal intensities. This normalization corrects for sample loss during preparation and for matrix effects during analysis, leading to highly accurate and reproducible data.<sup>[13][15]</sup>

*Workflow for using a deuterated internal standard.*

Protocol: Quantification of a Thiol-Containing Analyte via Derivatization

This protocol describes the quantification of a low-molecular-weight thiol (e.g., glutathione) in a biological matrix after derivatization with both the analyte standard (methyl bromoacetate) and the internal standard (**Methyl bromoacetate-2,2-d2**).

- Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of the target thiol into a blank matrix (e.g., plasma).
- Internal Standard Spiking: To each calibrator and unknown sample, add a fixed concentration of a derivatizing solution containing **Methyl bromoacetate-2,2-d2**. The rationale is to add the IS early to account for variability in the subsequent derivatization and extraction steps.<sup>[15]</sup>
- Analyte Derivatization: Add a separate solution of standard methyl bromoacetate to form the analyte derivative.
- Reaction Quenching & Extraction: Incubate to allow the alkylation reaction to complete. Quench the reaction (e.g., by adding an acid). Extract the derivatized analytes using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

- **LC-MS/MS Analysis:** Analyze the extracted samples. Monitor the specific mass transition for the analyte derivative (e.g.,  $[M+H]^+ \rightarrow \text{fragment}$ ) and the corresponding +2 Da shifted transition for the internal standard derivative ( $[M+2+H]^+ \rightarrow \text{fragment}$ ).
- **Data Processing:** Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentration of the calibrators. Determine the concentration of the unknown samples from this curve.

## Application 2: Covalent Labeling of Cysteine Residues in Proteins

**Expertise & Rationale:** Methyl bromoacetate is a well-established reagent for the alkylation of nucleophilic amino acid side chains, with a particular reactivity towards the thiol group of cysteine residues.<sup>[16][17]</sup> This reaction is highly chemoselective at appropriate pH levels (typically pH 7-9).<sup>[16]</sup> Using **Methyl bromoacetate-2,2-d2** allows for the introduction of a stable isotope tag onto cysteine-containing peptides. In quantitative proteomics, this enables differential analysis; for example, a control protein sample can be labeled with the "light" reagent (methyl bromoacetate) and a treated sample with the "heavy" d2-reagent. When the samples are mixed and analyzed by MS, the relative abundance of the light and heavy forms of each peptide provides a precise measure of the change in protein expression or modification.

### Protocol: Differential Labeling of a Protein Sample

- **Protein Preparation:** Solubilize and denature the protein samples (control and treated) in a suitable buffer (e.g., 8M urea). Reduce disulfide bonds with dithiothreitol (DTT).
- **Alkylation/Labeling:**
  - To the control sample, add standard methyl bromoacetate to a final concentration of ~20 mM.
  - To the treated sample, add **Methyl bromoacetate-2,2-d2** to the same final concentration.
  - Incubate at room temperature in the dark for 1 hour. The thiol group of cysteine attacks the carbon bearing the bromine in a classic  $S_N2$  reaction.<sup>[17]</sup>

- **Quenching and Cleanup:** Quench the reaction by adding excess L-cysteine or  $\beta$ -mercaptoethanol to consume unreacted alkylating agent.[17] Combine the "light" and "heavy" labeled samples.
- **Proteolytic Digestion:** Digest the combined protein sample into peptides using an enzyme such as trypsin.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture. The mass spectrometer will detect peptide pairs that are chemically identical but differ in mass by 2 Da (or multiples of 2 if the peptide contains multiple cysteines).
- **Data Analysis:** Use specialized proteomics software to identify the paired peaks and calculate their intensity ratios, revealing changes in the relative abundance of specific cysteine-containing peptides between the two conditions.

## Application 3: Mechanistic Studies via the Kinetic Isotope Effect (KIE)

**Expertise & Rationale:** The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms.[18] It is defined as the ratio of the reaction rate of a compound with a light isotope ( $k_L$ ) to the rate of the same compound with a heavy isotope ( $k_H$ ). A C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to break.[3][19]

In the case of **Methyl bromoacetate-2,2-d<sub>2</sub>**, the deuterium atoms are not directly cleaved in its typical  $S_N2$  alkylation reactions. Therefore, one would expect a secondary kinetic isotope effect rather than a primary one.[18] This effect arises from changes in hybridization at the carbon atom adjacent to the isotopic substitution.[18] For an  $S_N2$  reaction where the  $\alpha$ -carbon (the -CD<sub>2</sub>- group) does not change hybridization significantly in the rate-determining step, the KIE ( $k_H/k_D$ ) is expected to be close to 1.0. Observing a significant deviation from 1.0 could suggest a more complex mechanism or a different rate-determining step.

## Handling and Safety

**Methyl bromoacetate-2,2-d<sub>2</sub>** shares the same hazards as its non-deuterated counterpart. It is a combustible, toxic, and corrosive liquid.[6][11] It is a potent lachrymator (tear-producing

agent) and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][11]

Mandatory Safety Precautions:

- Always handle this compound in a certified chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
- Avoid inhalation of vapors and contact with skin and eyes.[11]
- Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[9]
- In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11]

## Conclusion

**Methyl bromoacetate-2,2-d2** is more than just a chemical reagent; it is a precision tool for the modern scientist. Its true value is realized when its well-defined alkylating chemistry is combined with the analytical power of stable isotope labeling. From enabling high-accuracy quantification in complex biological matrices to probing the subtleties of protein chemistry, this compound provides a robust and reliable means to generate high-quality, defensible data in drug discovery, proteomics, and mechanistic research.

## References

- ResearchGate. How can I remove excess of methyl bromoacetate from a reaction mixture?. Available from: [\[Link\]](#)
- Amerigo Scientific. **Methyl bromoacetate-2,2-d2** (99% (CP)). Available from: [\[Link\]](#)
- PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Available from: [\[Link\]](#)
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 2025-11-08. Available from: [\[Link\]](#)

- Goss Scientific. Deuterated Reagents for Pharmaceutical and Synthetic Applications. Available from: [\[Link\]](#)
- National Center for Biotechnology Information. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Available from: [\[Link\]](#)
- Eurisotop. Deuterated Reagents for Pharmaceuticals. 2016-04-01. Available from: [\[Link\]](#)
- PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. 2020-07-15. Available from: [\[Link\]](#)
- ACS Publications. Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. 2018-06-21. Available from: [\[Link\]](#)
- ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. 2025-08-10. Available from: [\[Link\]](#)
- Google Patents. CN101891615A - Method for synthesizing bromoethyl acetate.
- YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025-10-30. Available from: [\[Link\]](#)
- Chromservis. Deuterated - Solvents, Reagents & Accessories. Available from: [\[Link\]](#)
- Royal Society of Chemistry. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations?. 2024-11-18. Available from: [\[Link\]](#)
- Organic Syntheses. Organic Syntheses Procedure. Available from: [\[Link\]](#)
- Pharmaffiliates. CAS No : 163886-16-6 | Product Name : **Methyl Bromoacetate-2,2-d2**. Available from: [\[Link\]](#)
- Wikipedia. Kinetic isotope effect. Available from: [\[Link\]](#)

- National Center for Biotechnology Information. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Available from: [\[Link\]](#)
- Baidu. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Available from: [\[Link\]](#)
- Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. 2005-09-14. Available from: [\[Link\]](#)
- Scribd. Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. Available from: [\[Link\]](#)
- SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Methyl Bromoacetate: A Vital Component in Biochemical Research and Analysis. Available from: [\[Link\]](#)
- ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. 2024-04-30. Available from: [\[Link\]](#)
- EPFL. Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available from: [\[Link\]](#)
- CP Lab Safety. Methyl bromoacetate-2, 2-d2, min 98 atom% D, 5 grams. Available from: [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 60984, Methyl bromoacetate. Available from: [\[Link\]](#)

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## Sources

- [1. resolvemass.ca](https://www.resolvemass.ca) [resolvemass.ca]
- [2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?](#) [en.biotech-pack.com]
- [3. macmillan.princeton.edu](https://www.macmillan.princeton.edu) [macmillan.princeton.edu]
- [4. ukisotope.com](https://www.ukisotope.com) [ukisotope.com]
- [5. Deuterated Reagents for Pharmaceuticals | Eurisotop](#) [eurisotop.com]
- [6. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [7. Methyl bromoacetate-2,2-d2 \(99% \(CP\)\) - Amerigo Scientific](#) [amerigoscientific.com]
- [8. scbt.com](https://www.scbt.com) [scbt.com]
- [9. pharmaffiliates.com](https://www.pharmaffiliates.com) [pharmaffiliates.com]
- [10. calpaclab.com](https://www.calpaclab.com) [calpaclab.com]
- [11. cdnisotopes.com](https://www.cdnisotopes.com) [cdnisotopes.com]
- [12. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents](#) [patents.google.com]
- [13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [14. scispace.com](https://www.scispace.com) [scispace.com]
- [15. m.youtube.com](https://m.youtube.com) [m.youtube.com]
- [16. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [17. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [18. Kinetic isotope effect - Wikipedia](#) [en.wikipedia.org]
- [19. epfl.ch](https://www.epfl.ch) [epfl.ch]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl bromoacetate-2,2-d2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068387#methyl-bromoacetate-2-2-d2-cas-number-163886-16-6]

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